molecular formula C12H13NO5 B3056474 (2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid CAS No. 71603-05-9

(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B3056474
CAS No.: 71603-05-9
M. Wt: 251.23 g/mol
InChI Key: LCOSAGWQXISENW-UHFFFAOYSA-N
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Description

(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

N-Phenylmaleamic Acid Properties

The study on N-Phenylmaleamic acid highlights its planar molecular structure and the presence of intramolecular hydrogen bonds. It also describes how adjacent molecules are linked by N—H⋯O hydrogen bonds forming a flat ribbon structure along the axis of the monoclinic unit cell. This structural information could be essential in understanding the chemical behavior and potential applications of similar compounds, including (2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid (Lo & Ng, 2009).

Analgesic Activity

Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, similar in structure to the compound , have been synthesized and observed to exhibit significant analgesic activity. This suggests potential pharmaceutical applications for similar compounds (Шипиловских et al., 2013).

Inhibitors of Kynurenine-3-Hydroxylase

A series of compounds, including 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, were identified as potent inhibitors of kynurenine-3-hydroxylase. This enzyme is involved in tryptophan metabolism, and its inhibition has implications in neuroprotective therapies. These compounds have shown significant inhibition potency, which might suggest the potential of this compound in similar applications (Drysdale et al., 2000).

Oxovanadium(IV) Chelates

The paper on oxovanadium(IV) chelates discusses their synthesis and characterization, including electrochemical studies. The complexes, involving carboxyamide derivatives similar to this compound, exhibit specific geometric structures and electrochemical properties (Reddy et al., 2006).

Anticonvulsant Screening

The anticonvulsant activity of isomeric forms of a compound structurally related to this compound was evaluated, showcasing the pharmacological potential of such compounds in the treatment of epilepsy (Ahmadu et al., 2019).

Properties

IUPAC Name

4-(2,5-dimethoxyanilino)-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c1-17-8-3-4-10(18-2)9(7-8)13-11(14)5-6-12(15)16/h3-7H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOSAGWQXISENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343034
Record name 3-(2,5-Dimethoxy-phenylcarbamoyl)-acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71603-05-9
Record name 3-(2,5-Dimethoxy-phenylcarbamoyl)-acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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